

Application of Isopropyl Nitrite in Radical Cyclization Reactions: Application Notes and Protocols

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Compound of Interest

Compound Name: *Isopropyl nitrite*

Cat. No.: *B026788*

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Introduction

Isopropyl nitrite, a readily available and versatile reagent, serves as a potent initiator for radical cyclization reactions. Its application is particularly notable in the Barton nitrite photolysis, a powerful method for the functionalization of unactivated C-H bonds. This process involves the generation of an alkoxy radical from an alkyl nitrite upon photolysis, which then undergoes an intramolecular 1,5-hydrogen abstraction to form a carbon-centered radical. This radical subsequently cyclizes and is trapped by a nitrosyl radical, leading to the formation of a nitroso alcohol, which can then tautomerize to an oxime. This methodology has proven invaluable in the synthesis of complex natural products, particularly in the steroid field, enabling the introduction of functional groups at positions that are otherwise difficult to access.

This document provides detailed application notes and experimental protocols for the use of alkyl nitrites, with a focus on scenarios analogous to using **isopropyl nitrite**, in radical cyclization reactions, exemplified by the synthesis of aldosterone acetate.

Key Applications and Data

The primary application of alkyl nitrites in radical cyclization is the Barton reaction. This reaction is highly regioselective, favoring the abstraction of a hydrogen atom from a δ -carbon atom

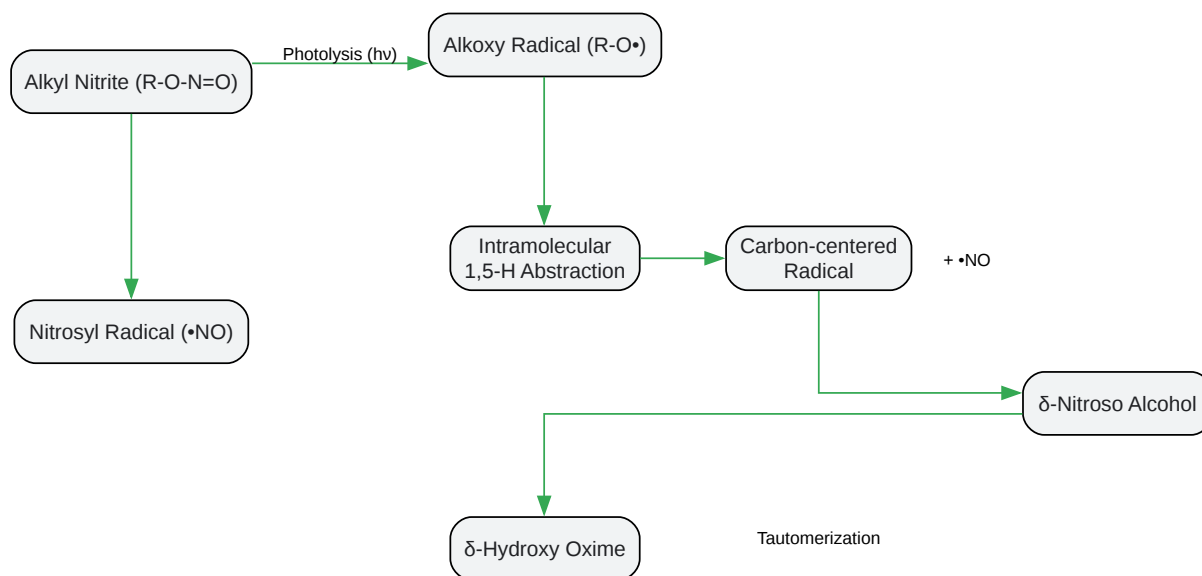
relative to the initial alkoxy radical. This selectivity is a consequence of the sterically favored six-membered transition state involved in the hydrogen abstraction step.

Table 1: Quantitative Data for the Barton Reaction in Steroid Synthesis

Starting Material	Product	Reagents	Solvent	Yield (%)	Reference
Corticosterone acetate	Aldosterone acetate oxime	1. Nitrosyl chloride, Pyridine2. Photolysis (e.g., high-pressure mercury lamp)	Toluene	~21	[1]
Corticosterone acetate	Aldosterone acetate	1. Nitrosyl chloride, Pyridine2. Photolysis3. Nitrous acid	Toluene	~15 (overall)	[2]

Reaction Mechanisms and Pathways

The general mechanism of the Barton nitrite photolysis is a radical chain process. The key steps are outlined below.



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Caption: General mechanism of the Barton nitrite photolysis.

Experimental Protocols

Protocol 1: Synthesis of Aldosterone Acetate from Corticosterone Acetate via the Barton Reaction

This protocol describes the synthesis of aldosterone acetate, a potent mineralocorticoid hormone, from the more readily available corticosterone acetate. The key step is the functionalization of the C-18 methyl group using the Barton reaction.^{[1][3][4]}

Materials:

- Corticosterone acetate
- Nitrosyl chloride (NOCl)

- Pyridine (dry)
- Toluene
- Sodium nitrite (NaNO_2)
- Acetic acid
- High-pressure mercury lamp or a suitable photochemical reactor
- Standard laboratory glassware for organic synthesis (round-bottom flasks, condensers, separatory funnel, etc.)
- Inert gas supply (e.g., nitrogen or argon)

Procedure:

Step 1: Formation of Corticosterone Acetate Nitrite^{[1][3]}

- Dissolve corticosterone acetate in dry pyridine in a round-bottom flask.
- Cool the solution in an ice bath.
- Bubble nitrosyl chloride gas through the cooled solution until the reaction is complete (monitor by TLC).
- Carefully pour the reaction mixture into ice-water to precipitate the product.
- Filter the precipitate, wash with cold water, and dry under vacuum to yield corticosterone acetate nitrite.

Step 2: Photolysis and Formation of Aldosterone Acetate Oxime^[1]

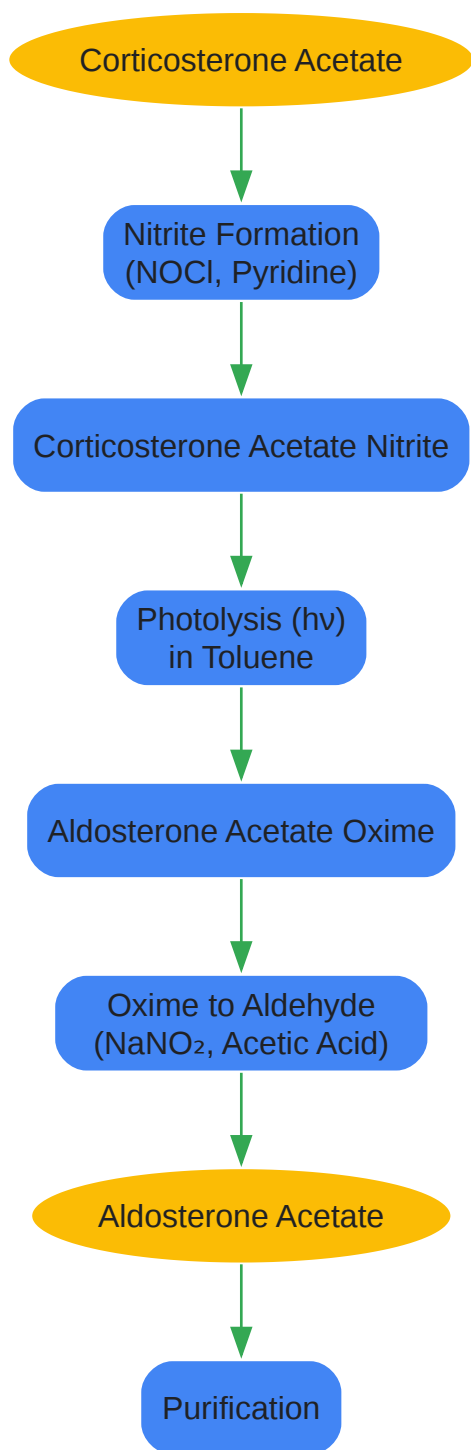
- Dissolve the corticosterone acetate nitrite (4.0 g) in toluene (200 mL) in a photochemical reactor vessel.
- Purge the solution and the reactor with a stream of pure nitrogen for at least 30 minutes to ensure an inert atmosphere.

- Irradiate the solution with a high-pressure mercury lamp at approximately 32 °C for 75 minutes. A crystalline solid will begin to separate.
- After the irradiation period, cool the mixture and filter the crystalline solid.
- The collected solid is aldosterone acetate oxime (yield: 885 mg, 21.2%).^[1]

Step 3: Conversion of the Oxime to Aldosterone Acetate^[2]

- Suspend the aldosterone acetate oxime in a mixture of acetic acid and water.
- Add a solution of sodium nitrite in water dropwise with stirring.
- Continue stirring until the conversion to aldosterone acetate is complete (monitor by TLC).
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by chromatography to obtain pure aldosterone acetate.

Workflow Diagram:



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Caption: Workflow for the synthesis of Aldosterone Acetate.

Safety Precautions

- **Isopropyl nitrite** and other alkyl nitrites are volatile and flammable. Handle in a well-ventilated fume hood away from ignition sources.
- Nitrosyl chloride is a toxic and corrosive gas. It should be handled with extreme care in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
- Photochemical reactions can generate heat and pressure. Ensure the reaction vessel is properly vented and cooled. Use appropriate shielding for the UV lamp.
- Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The use of alkyl nitrites, such as **isopropyl nitrite**, as radical initiators in cyclization reactions, particularly the Barton reaction, provides a powerful and regioselective method for the synthesis of complex molecules. The ability to functionalize otherwise inert C-H bonds has significant implications for drug development and natural product synthesis. The provided protocols and data serve as a valuable resource for researchers in these fields.

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